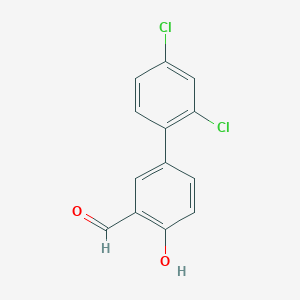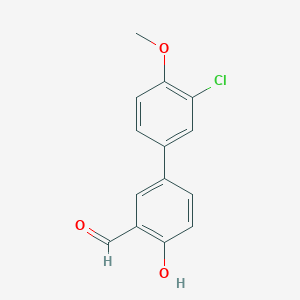
4-(2,4-Dichlorophenyl)-2-formylphenol, 95%
説明
4-(2,4-Dichlorophenyl)-2-formylphenol, 95% (4-DFP-95) is a white crystalline powder with a melting point of 64-67 °C and a molecular weight of 263.2 g/mol. It is a common synthetic compound that is used in a wide range of scientific research applications. In particular, 4-DFP-95 is used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of other compounds.
科学的研究の応用
4-(2,4-Dichlorophenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is used as a reagent in organic synthesis, as an intermediate in the production of other compounds, and as a catalyst in various reactions. It is also used in the synthesis of polymers and in the production of dyes.
作用機序
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is believed to act as an antioxidant, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% has been shown to have antioxidant activity, which can help protect cells from oxidative stress.
実験室実験の利点と制限
The main advantage of using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments is its availability and affordability. It is a readily available and affordable compound that can be easily synthesized in the laboratory. In addition, it is easy to use and has a wide range of applications in scientific research. However, there are some limitations to using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound is not very stable and can decompose if exposed to light or heat. In addition, it can be toxic if inhaled or ingested.
将来の方向性
There are a number of potential future directions for the use of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the synthesis and purification of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95%, as well as its use as a reagent in organic synthesis. Finally, further research could be conducted into the development of new methods for using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments.
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRQJSBUCIVYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685278 | |
| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111121-00-6 | |
| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)












